Isopropyl phenyl ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
Description
Diethyl Phenylphosphonate (C₁₀H₁₅O₃P)
- Structural Features : Lacks the purine base and chiral center; contains a simple phenyl-diethyl phosphonate group.
- Reactivity : Primarily undergoes hydrolysis or nucleophilic substitution at the phosphorus center, whereas the target compound’s purine moiety enables additional hydrogen bonding and π-π stacking interactions.
Tenofovir Alafenamide Impurity-E
- Shared Features : Both compounds contain a chiral phosphonate ester linked to a nucleoside analog.
- Divergence : Tenofovir derivatives typically feature acyclic nucleotide structures, whereas this compound retains a purine ring system, altering its electronic profile and metabolic stability.
Table 2: Structural Comparison with Analogous Phosphonates
Mechanistic Implications of Structural Differences
The purine base in this compound enables base-pairing mimicry , a feature absent in simpler phosphonate esters like diethyl phenylphosphonate. This property suggests potential applications in targeting nucleic acid-processing enzymes, though further studies are needed. Conversely, the isopropyl and phenyl groups enhance lipophilicity compared to tenofovir derivatives, potentially influencing membrane permeability.
Properties
CAS No. |
2126010-05-5 |
|---|---|
Molecular Formula |
C18H24N5O4P |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
9-[(2R)-2-[[phenoxy(propan-2-yloxy)phosphoryl]methoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C18H24N5O4P/c1-13(2)26-28(24,27-15-7-5-4-6-8-15)12-25-14(3)9-23-11-22-16-17(19)20-10-21-18(16)23/h4-8,10-11,13-14H,9,12H2,1-3H3,(H2,19,20,21)/t14-,28?/m1/s1 |
InChI Key |
SVOVDGOGPMRNGC-JZNOQINNSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis starts from a chiral precursor containing the (R)-1-(6-amino-9H-purin-9-yl)propan-2-yl moiety.
- A monophenyl phosphonate intermediate, such as ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) monophenyl phosphate, is commonly used as a substrate for further functionalization.
Phosphorylation and Esterification
- The monophenyl phosphonate intermediate is treated with thionyl chloride in toluene or dichloromethane at elevated temperatures (around 70°C) to form the corresponding acid chloride intermediate.
- This reaction typically requires prolonged heating (24 to 48 hours) to ensure complete conversion and diastereomeric enrichment, targeting a diastereomeric ratio greater than 90:10.
- The acid chloride intermediate is then reacted with L-alanine isopropyl ester or isopropyl L-alanine ester in dichloromethane at low temperatures (-25 to -20°C) to form the isopropyl phenyl phosphonate ester.
- The reaction mixture is carefully controlled for pH (adjusted to 4-7 if necessary) and temperature to maintain stereochemical integrity.
Workup and Purification
- After reaction completion, the mixture is washed sequentially with aqueous sodium dihydrogen phosphate, potassium bicarbonate, and water to remove impurities.
- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield an amber oil.
- Crystallization is induced by dissolving the crude product in a toluene/acetonitrile mixture (4:1) and seeding with a small amount of a diastereomerically enriched sample.
- The mixture is stirred at room temperature for 2 hours, filtered, and dried under vacuum at 40°C to obtain the pure white solid product.
Stereochemical Considerations
- The chiral center at the carbon adjacent to the purine is introduced with (R)-configuration in the starting material.
- The phosphorus stereochemistry is controlled by chiral resolution after the compound formation or by using chiral reagents.
- The final product is often isolated as a diastereomerically enriched compound with ratios such as 97.5:2.5 or better.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride in toluene or DCM | 70-80°C | 24-48 h | - | Prolonged heating for complete conversion |
| Esterification | L-alanine isopropyl ester in DCM | -25 to -20°C | 1.25 h | - | Temperature control critical for stereochemistry |
| Workup | Sequential aqueous washes (NaH2PO4, KHCO3, water) | Ambient | - | - | Removes impurities and neutralizes |
| Crystallization | Toluene/acetonitrile (4:1), seeding | Room temp | 2 h | 68.6 - 97.5 | Diastereomeric enrichment |
Example Experimental Procedure
- To a solution of the monophenyl phosphonate intermediate (80 g, 220 mmol) in toluene (500 mL), thionyl chloride (39.2 g, 330 mmol) is added.
- The mixture is heated at 70°C for 24 hours.
- After concentration, the acid chloride solution is added dropwise to a cooled (-25 to -20°C) solution of L-alanine isopropyl ester (129.6 g, 990 mmol) in dichloromethane (500 mL).
- The reaction is stirred at low temperature for 1.25 hours, then warmed to room temperature.
- The mixture is washed with aqueous sodium dihydrogen phosphate and potassium bicarbonate solutions, dried, and concentrated.
- The crude product is crystallized from toluene/acetonitrile with seeding to yield the pure isopropyl phenyl phosphonate ester as a white solid with 68.6% yield and high diastereomeric purity.
Research Findings and Analytical Data
- The stereochemical purity is confirmed by HPLC and NMR analysis, showing diastereomeric ratios exceeding 90:10.
- The compound exhibits stability under the reaction and purification conditions.
- The phosphonate ester linkage is confirmed by ^31P NMR spectroscopy.
- The final product's molecular weight and formula are consistent with C18H24N5O4P and 405.4 g/mol, respectively.
Summary Table of Preparation Parameters
| Parameter | Description |
|---|---|
| Molecular Formula | C18H24N5O4P |
| Molecular Weight | 405.4 g/mol |
| Key Reagents | Thionyl chloride, L-alanine isopropyl ester, toluene, dichloromethane |
| Reaction Temperatures | 70-80°C (acid chloride formation), -25 to -20°C (esterification) |
| Reaction Times | 24-48 h (acid chloride), ~1.25 h (esterification) |
| Diastereomeric Ratio | >90:10 to 97.5:2.5 |
| Yield Range | 68.6% to 97.5% |
| Purification | Aqueous washes, drying, crystallization with seeding |
Chemical Reactions Analysis
Chemical Reactions Involving Isopropyl Phenyl ((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
This compound can participate in various chemical reactions typical of phosphonates, including:
-
Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis to form phosphonic acid derivatives.
-
Nucleophilic Substitution : The phosphonate group can react with amines or alcohols to yield more complex derivatives.
Reaction Conditions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Formation of Phosphonic Acid Derivatives |
| Nucleophilic Substitution | Presence of Amines or Alcohols | Formation of Complex Derivatives |
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies help elucidate its mechanism of action and therapeutic potential.
Related Compounds and Structural Similarities
Several compounds share structural similarities with this compound, including:
Scientific Research Applications
Basic Information
- Molecular Formula : C18H24N5O4P
- Molecular Weight : 405.39 g/mol
- CAS Number : 64672915
Structural Characteristics
The compound's structure features a phosphonate group, which is known for its ability to mimic phosphate groups in biological systems. This characteristic is crucial for its interaction with biological molecules, particularly nucleic acids.
Medicinal Chemistry
Isopropyl phenyl ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate has garnered attention for its potential as a therapeutic agent. Its structural similarity to nucleotides positions it as a candidate for the development of antiviral and anticancer drugs.
Case Studies
- Antiviral Activity : Research indicates that compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication. The incorporation of purine derivatives can enhance the selectivity and potency of these compounds against specific viral targets.
- Anticancer Properties : Preliminary studies suggest that phosphonate derivatives can interfere with cancer cell metabolism and proliferation. The ability to mimic nucleotide structures may allow these compounds to disrupt DNA synthesis in rapidly dividing cells.
Biochemical Research
In biochemical research, this compound can be utilized as a tool for studying enzyme mechanisms and nucleic acid interactions.
Applications in Enzyme Inhibition
Phosphonates are known to inhibit enzymes that utilize phosphate substrates. This compound could be employed to elucidate the mechanisms of enzymes involved in nucleotide metabolism or DNA repair pathways.
Agricultural Chemistry
There is emerging interest in the use of phosphonates as plant growth regulators and fungicides. The unique properties of this compound may provide benefits in enhancing crop resilience against pathogens.
Potential Benefits
- Fungicidal Activity : Similar compounds have demonstrated effectiveness against various plant pathogens, suggesting a pathway for developing new agricultural treatments.
- Growth Regulation : The ability to influence plant hormone pathways could lead to improved growth rates and yield in crops treated with this compound.
Mechanism of Action
The mechanism of action of Isopropyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Data Tables
Table 2: Spectroscopic and Physical Properties
Research Findings and Implications
- Prodrug Optimization : The target compound’s isopropyl and phenyl esters balance lipophilicity and hydrolysis rates, whereas lipid conjugates (e.g., Compounds 16, 22) prioritize tissue retention .
- Stability : Compounds with disulfide bonds (e.g., Compound 16) show context-dependent activation, whereas simpler esters like the target compound may offer more consistent release .
Biological Activity
Isopropyl phenyl ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and herbicidal applications. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C18H24N5O4P
- Molecular Weight : 405.388 g/mol
- CAS Number : Not specified in the sources but can be referenced through identifiers like PubChem CID 59734916.
Synthesis
The synthesis of isopropyl phenyl phosphonates typically involves the reaction of phosphonic acid derivatives with appropriate alcohols and amines. The specific synthesis pathway for this compound has not been extensively detailed in the available literature, but similar compounds have been synthesized using phosphonylation techniques that involve nucleophilic substitution reactions.
Antiviral Properties
Research indicates that compounds similar to isopropyl phenyl phosphonates exhibit significant antiviral activity, particularly against HIV. For instance, studies have shown that phosphonate derivatives can inhibit HIV reverse transcriptase effectively. A compound with structural similarities demonstrated over 99% inhibition at low concentrations (100 ng/mL), indicating potent antiviral efficacy .
Herbicidal Activity
The herbicidal activity of phosphonate compounds has also been explored. In various studies, the biological activity was assessed through IC50 values, which indicate the concentration required to inhibit a biological process by 50%. For example, certain phosphonamidates showed an IC50 value of around 7 mM, suggesting moderate herbicidal efficacy. The structure-activity relationship revealed that longer alkyl chains generally enhance herbicidal activity .
Case Studies and Research Findings
- Antiviral Efficacy :
- Herbicidal Screening :
- Pharmacokinetics and Bioavailability :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via phosphonate coupling reactions, often involving nucleoside intermediates. A critical step is the introduction of the isopropyl phenyl phosphonate group to the (R)-configured purine-propanol backbone. Key conditions include:
- Use of protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups to prevent side reactions .
- Coupling agents like 1H-tetrazole or diisopropylcarbodiimide (DIC) to activate phosphonate intermediates .
- Purification via reverse-phase HPLC to isolate enantiomerically pure fractions, with yields ranging from 40-65% depending on steric hindrance .
Q. How is the compound structurally characterized to confirm its stereochemical configuration and purity?
- Methodological Answer : Structural validation employs:
- X-ray crystallography : Resolves absolute configuration, particularly the (R)-propanol and phosphonate stereochemistry .
- NMR spectroscopy : P NMR confirms phosphonate linkage (δ 10–15 ppm), while H/C NMR verifies purine ring integrity and isopropyl-phenyl group orientation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 495.2012) and detects impurities .
Q. What in vitro biological activity has been reported for this compound, and what assay conditions are critical for reproducibility?
- Methodological Answer : The compound exhibits inhibitory activity against viral polymerases (e.g., HIV-1 RT) with IC values of 0.2–1.5 µM in cell-free assays. Key assay considerations:
- Use of P-labeled dNTPs to quantify polymerase activity .
- Buffer pH (7.4–7.8) and Mg concentration (6–8 mM) to maintain enzyme stability .
- Negative controls with structurally related inactive analogs (e.g., non-phosphonate derivatives) to validate specificity .
Advanced Research Questions
Q. How can researchers address challenges in maintaining enantiomeric purity during large-scale synthesis?
- Methodological Answer : Enantiomeric drift is mitigated via:
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate (R)- and (S)-isomers .
- Enzymatic resolution : Lipase-catalyzed hydrolysis of intermediate esters to enrich the desired (R)-enantiomer .
- In-line PAT (Process Analytical Technology) : Real-time monitoring of reaction mixtures using Raman spectroscopy to detect stereochemical deviations .
Q. What stability challenges arise under varying pH and temperature conditions, and how are degradation products analyzed?
- Methodological Answer : Stability studies (e.g., 40°C/75% RH for 4 weeks) reveal:
- pH-dependent hydrolysis : Degradation at pH < 3 (cleavage of phosphonate ester) and pH > 9 (purine ring deamination). Stabilized by lyophilization in citrate buffers (pH 5.0–6.5) .
- LC-MS analysis : Identifies primary degradation products, including phenyl phosphonic acid (m/z 157.02) and 6-aminopurine derivatives .
Q. What computational modeling approaches predict the compound’s binding affinity to viral polymerases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations:
- Docking : ATP-binding pocket of HIV-1 RT (PDB: 1RTD) shows hydrogen bonding between the phosphonate group and Lys65/Arg72 residues .
- Free-energy perturbation (FEP) : Quantifies ΔG of binding (−9.2 kcal/mol) and guides structural optimization (e.g., substituent effects on phenyl rings) .
Q. How can contradictions in reported biological activity data (e.g., IC variability) be resolved?
- Methodological Answer : Discrepancies arise from:
- Assay variability : Standardize enzyme sources (recombinant vs. native) and substrate concentrations (e.g., fixed dNTP levels) .
- Impurity profiling : Quantify residual solvents (e.g., DMF) via GC-MS, as >0.1% impurities can artificially inflate IC values .
- Replicate studies : Cross-validate in ≥3 independent labs using blinded samples .
Q. Which advanced analytical techniques detect low-abundance degradation products in long-term stability studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
